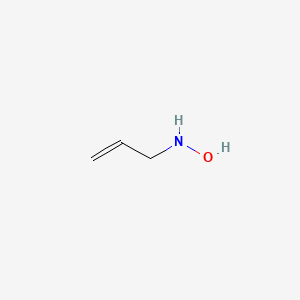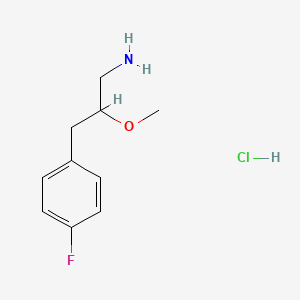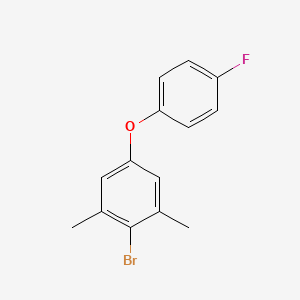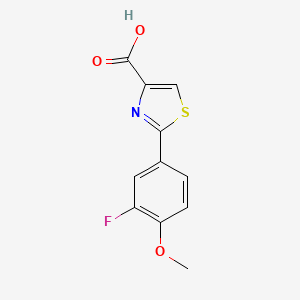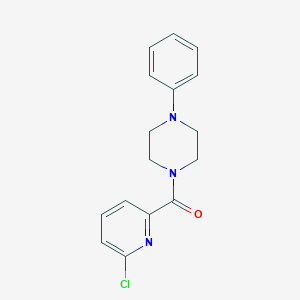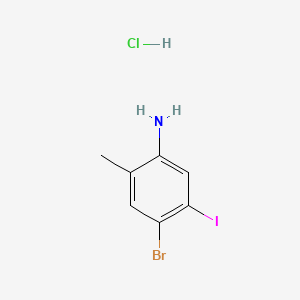
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is an organosulfur compound that features a pyrazole ring substituted with diethyl groups and a methanesulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1,3-diethyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, pyridine
Solvents: Dichloromethane, tetrahydrofuran
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Aplicaciones Científicas De Investigación
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the modification of biomolecules for studying biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler analog without the pyrazole ring, used in similar reactions.
Tosyl Chloride: Another sulfonyl chloride used for similar purposes but with a toluene group instead of a methanesulfonyl group.
Uniqueness
(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is unique due to the presence of the pyrazole ring, which can impart additional reactivity and specificity in chemical reactions compared to simpler sulfonyl chlorides .
Propiedades
Fórmula molecular |
C8H13ClN2O2S |
|---|---|
Peso molecular |
236.72 g/mol |
Nombre IUPAC |
(2,5-diethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-3-7-5-8(6-14(9,12)13)11(4-2)10-7/h5H,3-4,6H2,1-2H3 |
Clave InChI |
KXRVFBXYPRKNCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)CS(=O)(=O)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)
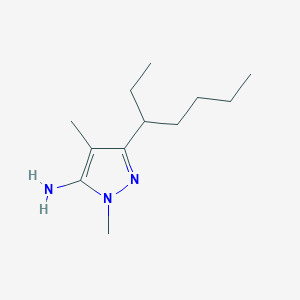

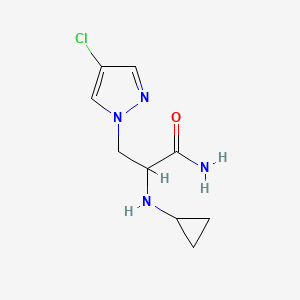
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
